6-Ethoxy-2-fluoro-3-methylphenol
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Overview
Description
6-Ethoxy-2-fluoro-3-methylphenol: is an organic compound with the molecular formula C9H11FO2 and a molecular weight of 170.18 g/mol . It is a derivative of phenol, characterized by the presence of ethoxy, fluoro, and methyl substituents on the aromatic ring. This compound is primarily used in research and development within the pharmaceutical and chemical industries .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethoxy-2-fluoro-3-methylphenol can be achieved through various methods, including nucleophilic aromatic substitution reactions. One common approach involves the reaction of 2-fluoro-3-methylphenol with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 6-Ethoxy-2-fluoro-3-methylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroxy derivatives.
Substitution: Nucleophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar aprotic solvents are employed.
Major Products Formed:
Oxidation: Formation of quinones or phenolic derivatives.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of substituted phenols with various functional groups.
Scientific Research Applications
6-Ethoxy-2-fluoro-3-methylphenol has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 6-Ethoxy-2-fluoro-3-methylphenol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Its fluoro and ethoxy substituents may enhance its binding affinity and specificity towards target proteins, leading to various biological effects .
Comparison with Similar Compounds
2-Ethoxy-6-methylphenol: Similar structure but lacks the fluoro substituent.
2-Fluoro-3-methylphenol: Similar structure but lacks the ethoxy substituent.
6-Ethoxy-3-fluoro-2-methylphenol: Similar structure with different positions of substituents.
Uniqueness: 6-Ethoxy-2-fluoro-3-methylphenol is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The presence of both ethoxy and fluoro groups on the aromatic ring provides distinct properties compared to its analogs .
Properties
Molecular Formula |
C9H11FO2 |
---|---|
Molecular Weight |
170.18 g/mol |
IUPAC Name |
6-ethoxy-2-fluoro-3-methylphenol |
InChI |
InChI=1S/C9H11FO2/c1-3-12-7-5-4-6(2)8(10)9(7)11/h4-5,11H,3H2,1-2H3 |
InChI Key |
HHEAHGCHVXLQEI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)C)F)O |
Origin of Product |
United States |
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